molecular formula C12H20N4O2 B11760096 tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1196153-31-7

tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11760096
CAS No.: 1196153-31-7
M. Wt: 252.31 g/mol
InChI Key: XPBMVQGCOXDKGN-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core with a tert-butoxycarbonyl (Boc) protecting group at position 5 and an ethyl substituent at position 6. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural complexity and functional groups make it valuable for tuning pharmacological properties such as solubility, stability, and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196153-31-7

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-amino-6-ethyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-5-8-9-7(10(13)15-14-9)6-16(8)11(17)18-12(2,3)4/h8H,5-6H2,1-4H3,(H3,13,14,15)

InChI Key

XPBMVQGCOXDKGN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired pyrazole ring structure .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) at position 3 serves as a nucleophilic center, enabling reactions with electrophiles:

Reaction Type Reagents/Conditions Product
AcylationAcetyl chloride, base (e.g., pyridine)tert-Butyl 3-acetamido-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
SulfonylationTosyl chloride, DMAPSulfonamide derivative with enhanced stability
AlkylationMethyl iodide, K₂CO₃N-methylated product (limited by steric hindrance from ethyl group)

Key Observations :

  • Steric hindrance from the ethyl group at position 6 reduces reaction rates compared to non-alkylated analogs.

  • The tert-butyl ester remains intact under mild basic or nucleophilic conditions .

Oxidation and Reduction

The amino group and pyrazole ring participate in redox transformations:

Reaction Type Reagents/Conditions Product
Oxidation of -NH₂KMnO₄, acidic conditionsNitro derivative (tert-butyl 3-nitro-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate)
Pyrazole Ring ReductionNaBH₄, MeOHPartially saturated dihydropyrazole (reduces ring strain)

Mechanistic Insights :

  • Oxidation of aliphatic amines to nitro groups requires strong oxidizing agents and acidic media.

  • The ethyl group stabilizes intermediates during reduction by mitigating ring distortion.

Cyclization and Ring Functionalization

Intramolecular reactions exploit the amino group’s nucleophilicity:

Reaction Type Reagents/Conditions Product
Schiff Base FormationAldehydes (e.g., benzaldehyde)Cyclic imine derivatives (e.g., fused tetracyclic structures)
Ullmann CouplingAryl halides, Cu catalystAryl-substituted analogs for drug discovery applications

Structural Impact :

  • Cyclization reactions are favored in polar aprotic solvents (e.g., DMF) due to improved solubility.

  • The ethyl group’s steric bulk directs regioselectivity in cross-coupling reactions .

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but undergoes degradation under specific environments:

Condition Degradation Pathway Outcome
Strong Acid (HCl, H₂SO₄)Ester hydrolysisCarboxylic acid derivative (removal of tert-butyl group)
UV LightPhotooxidationRing-opening products (e.g., diketones)

Practical Considerations :

  • Storage under inert atmospheres (N₂ or Ar) is recommended to prevent oxidation.

  • Hydrolysis of the ester group under acidic conditions is irreversible .

Comparative Reactivity with Structural Analogs

The ethyl substituent at position 6 distinguishes this compound from closely related derivatives:

Compound Key Reactivity Difference
tert-Butyl 3-amino-6-methyl analogFaster alkylation due to reduced steric hindrance
tert-Butyl 3-amino-6-isopropyl analogLower solubility in polar solvents impedes acylation
Non-esterified pyrrolo[3,4-c]pyrazoleHigher susceptibility to ring oxidation

Research Implications :

  • The ethyl group balances steric effects and electronic contributions, making this compound a versatile intermediate in medicinal chemistry .

Scientific Research Applications

Tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits a range of biological activities that are pertinent to its applications in medicinal chemistry:

  • Anti-inflammatory Properties : Research indicates that this compound has significant anti-inflammatory effects, making it a candidate for the development of treatments for inflammatory diseases .
  • Anticancer Potential : The structure of the compound allows for interaction with various biological targets involved in cancer progression. Studies have suggested that derivatives of this compound may inhibit tumor growth and metastasis .

Case Study 1: Anti-inflammatory Activity

A study published in Molecules highlighted the anti-inflammatory effects of related pyrrolo-pyrazole compounds. It was found that these compounds can significantly reduce inflammation markers in vitro and in vivo models. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrolo-pyrazole ring could enhance anti-inflammatory potency .

Case Study 2: Anticancer Properties

Research conducted on similar compounds demonstrated their ability to induce apoptosis in cancer cells. The study focused on the mechanism by which these compounds interact with cellular pathways involved in cancer progression. The findings suggest that this compound could serve as a lead compound for further development into anticancer agents .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The ethyl group at position 6 distinguishes this compound from analogs with alternative alkyl or aromatic substituents. Key comparisons include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Properties/Applications
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Isopropyl C₁₃H₂₂N₄O₂ 266.34 Increased lipophilicity (LogP ~2.5); used in high-throughput screening for kinase inhibitors.
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate None C₁₁H₁₆N₄O₂ 236.27 Lower lipophilicity (LogP ~1.8); precursor to Danusertib (PHA-739358), a clinical-phase Aurora kinase inhibitor.
tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Diethyl C₁₄H₂₄N₄O₂ 280.37 Enhanced steric bulk; higher boiling point (443.3°C) and density (1.1 g/cm³) .
tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Dimethyl C₁₂H₂₀N₄O₂ 252.31 Improved metabolic stability; used in peptide coupling reactions with ethyl chloroformate .

Key Observations :

  • Steric Effects : Diethyl and dimethyl groups introduce greater steric hindrance, which may slow metabolic degradation or alter binding kinetics in target proteins .
  • Thermal Stability : Higher alkylation (e.g., diethyl) correlates with elevated boiling points, suggesting improved thermal resilience .
Variations in Protecting Groups and Core Modifications

The Boc group at position 5 is a common feature, but other analogs employ benzyl esters or alternative heterocycles:

Compound Name Core Structure Key Modifications Applications
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Benzyl ester at position 5 Methyl groups at positions 3 and 6 Explored in asymmetric catalysis and chiral ligand design .
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Imidazo[1,2-a]pyrazine core Bromine substituent at position 3 Intermediate for cross-coupling reactions in drug discovery .

Key Observations :

  • Benzyl Esters : Less stable than Boc-protected analogs under acidic conditions but offer flexibility in deprotection strategies .
  • Core Heterocycles : Imidazo[1,2-a]pyrazine derivatives exhibit distinct electronic properties, influencing binding to ATP-binding pockets in kinases .

Pharmacological and Physicochemical Implications

  • Bioavailability : Ethyl and isopropyl analogs balance lipophilicity and solubility, making them suitable for oral administration .
  • Synthetic Utility : The Boc group facilitates straightforward deprotection under mild acidic conditions, enabling modular synthesis of derivatives .
  • Safety Profiles : Compounds with ethyl/isopropyl substituents share similar hazard profiles (e.g., H315/H319 for skin/eye irritation) .

Biological Activity

Tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 1196153-31-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a detailed examination of the biological activity associated with this compound, drawing on various research findings and case studies.

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1196153-31-7

Structure

The compound features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the tert-butyl and ethyl groups may influence its pharmacological properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrrolo[3,4-c]pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

In Vitro Studies

  • COX Inhibition :
    • The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
    • A study reported that similar derivatives showed IC50 values in the low micromolar range, indicating strong anti-inflammatory activity .
  • Cell-Based Assays :
    • In RAW264.7 macrophages, the compound reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, suggesting a mechanism for its anti-inflammatory effects .

Analgesic Activity

The analgesic properties of this compound have also been investigated:

  • Pain Models :
    • In animal models of pain, such as the carrageenan-induced paw edema test, compounds with similar structures have shown significant analgesic effects .
  • Comparative Efficacy :
    • The efficacy was evaluated against standard analgesics like diclofenac and ibuprofen, with some derivatives outperforming these established treatments in terms of potency and safety profiles .

Safety and Toxicology

Safety assessments are crucial for any new pharmaceutical candidate:

  • Toxicity Studies :
    • Preliminary toxicological evaluations indicated that certain derivatives exhibited low toxicity levels in acute oral toxicity tests (LD50 > 2000 mg/kg), suggesting a favorable safety profile .
  • Histopathological Analysis :
    • Histopathological evaluations in animal models revealed minimal degenerative changes in vital organs following treatment with this class of compounds, indicating good gastrointestinal safety .

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving pyrrolopyrazole core formation followed by tert-butyl carbamate protection. Key steps include:

  • Cyclization : Use of ethyl-substituted precursors (e.g., ethyl hydrazine derivatives) under reflux in polar aprotic solvents like DMF or THF.
  • Protection : Introduction of the tert-butyloxycarbonyl (Boc) group using Boc-anhydride in the presence of a base (e.g., DMAP) to protect the amine functionality .
  • Optimization : Adjust reaction temperature (60–80°C) and catalyst loading (e.g., 10 mol% Pd for coupling steps) to enhance regioselectivity and reduce side products. Monitor reaction progress via TLC or LC-MS.

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